5-Phenoxy-1,3-thiazol-2-amine
Overview
Description
5-Phenoxy-1,3-thiazol-2-amine is an organic compound with the molecular formula C9H8N2OS . It belongs to the class of organic compounds known as 2,5-disubstituted thiazoles .
Synthesis Analysis
The synthesis of 5-Phenoxy-1,3-thiazol-2-amine and similar compounds has been reported via Hantzsch’s synthesis . This method involves the reaction of an α-haloketone or an α-haloaldehyde with an ammonium salt and a thiourea .Molecular Structure Analysis
The thiazole ring in 5-Phenoxy-1,3-thiazol-2-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including 5-Phenoxy-1,3-thiazol-2-amine, are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . They are also used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
5-Phenoxy-1,3-thiazol-2-amine has a molecular weight of 192.236g/mol . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
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Pharmacology
- Phenoxy derivatives have been investigated for their potential as therapeutic candidates . Medicinal chemistry uses many chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects . Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives .
- Thiazoles, the group of azole heterocycles to which 5-Phenoxy-1,3-thiazol-2-amine belongs, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
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Synthesis of New Biologically Active Compounds
Future Directions
Thiazoles, including 5-Phenoxy-1,3-thiazol-2-amine, have shown diverse biological activities, making them promising scaffolds for the development of new therapeutic agents . Future research could focus on designing new derivatives of 5-Phenoxy-1,3-thiazol-2-amine that have enhanced biological activity and safety profiles .
properties
IUPAC Name |
5-phenoxy-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLQZXVZGDUZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenoxy-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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